molecular formula C15H13BrO2S B5752901 methyl 4-{[(4-bromophenyl)thio]methyl}benzoate

methyl 4-{[(4-bromophenyl)thio]methyl}benzoate

Cat. No. B5752901
M. Wt: 337.2 g/mol
InChI Key: HORBEFSNODEUME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[(4-bromophenyl)thio]methyl}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. This compound is a member of the thioether family, which is known for its unique chemical properties and biological activities.

Scientific Research Applications

Methyl 4-{[(4-bromophenyl)thio]methyl}benzoate has been extensively studied for its potential applications in medicine and biotechnology. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for drug development. Additionally, this compound has been used as a fluorescent probe for imaging studies and as a ligand in metal coordination chemistry.

Mechanism of Action

The mechanism of action of methyl 4-{[(4-bromophenyl)thio]methyl}benzoate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the production of inflammatory cytokines and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 4-{[(4-bromophenyl)thio]methyl}benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models, as well as to inhibit tumor growth and metastasis. Additionally, this compound has been shown to have antibacterial and antifungal activities.

Advantages and Limitations for Lab Experiments

Methyl 4-{[(4-bromophenyl)thio]methyl}benzoate has several advantages for use in laboratory experiments. It is readily synthesized and is relatively stable under standard laboratory conditions. However, this compound is highly reactive and can be toxic in high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on methyl 4-{[(4-bromophenyl)thio]methyl}benzoate. One area of interest is the development of new synthetic methods to produce analogs with improved biological activities. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, there is a need for in vivo studies to evaluate the efficacy and safety of this compound as a potential therapeutic agent.

Synthesis Methods

The synthesis of methyl 4-{[(4-bromophenyl)thio]methyl}benzoate involves a multi-step process that includes the reaction of 4-bromobenzyl chloride with sodium thiomethoxide, followed by esterification with methanol and acidification with hydrochloric acid. This method has been optimized to produce high yields of pure product and is widely used in research laboratories.

properties

IUPAC Name

methyl 4-[(4-bromophenyl)sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2S/c1-18-15(17)12-4-2-11(3-5-12)10-19-14-8-6-13(16)7-9-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORBEFSNODEUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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